![molecular formula C17H12N4O3 B2587705 4-(4-甲氧基苯基)吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶-2-羧酸 CAS No. 1574411-07-6](/img/structure/B2587705.png)

4-(4-甲氧基苯基)吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

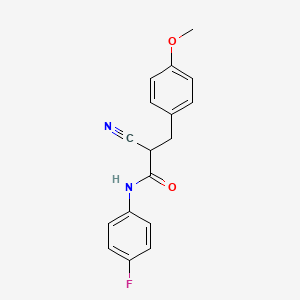

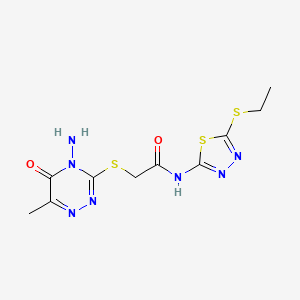

The compound “4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . A plausible reaction mechanism for the synthesis of highly functionalized pyrido pyrazolo involves intermediate reactions .Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

Pyrimidines exhibit potent anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

The compound “4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” has a molecular formula of C17H12N4O3 and an average mass of 320.302 Da . The IR spectrum of similar compounds exhibited characteristic sharp absorption bands of different functionalities .科学研究应用

癌症治疗:CDK2 抑制

该化合物已被鉴定为细胞周期蛋白依赖性激酶 2 (CDK2) 的潜在抑制剂,CDK2 是癌症治疗的关键靶点。CDK2 参与细胞周期的调节,并在各种癌症中经常过表达。抑制 CDK2 可以导致选择性靶向肿瘤细胞,潜在地阻止其增殖。研究表明,该化合物的衍生物对 MCF-7(乳腺癌)和 HCT-116(结肠癌)等癌细胞系表现出显着的细胞毒活性,IC50 值在纳摩尔范围内,表明其具有强大的抗增殖作用 .

凋亡诱导

对该化合物对癌细胞作用的进一步研究表明,它能够诱导凋亡,凋亡是消除癌细胞至关重要的程序性细胞死亡。一项研究强调,该化合物的某些衍生物导致细胞周期进程发生显著改变,并在 HCT 细胞内诱导凋亡 .

分子对接研究

已经进行了分子对接模拟,以了解该化合物如何与 CDK2 的活性位点相互作用。这些研究对于药物设计至关重要,因为它们提供了对化合物在靶蛋白中结合效率和稳定性的见解。该化合物的衍生物已证明与 CDK2 活性位点良好契合,与 Leu83 等关键氨基酸形成重要的氢键 .

ADMET 分析

该化合物的药代动力学性质,包括吸收、分布、代谢、排泄和毒性 (ADMET),已使用计算机模拟方法进行研究。这些研究对于预测化合物在生物系统中的行为及其作为治疗剂的适用性至关重要。该化合物已显示出合适的药代动力学性质,这对于其作为抗肿瘤药物的开发是有希望的 .

药物类推预测

药物类推研究,例如煮鸡蛋图,已被用于预测该化合物成为成功口服药物的可能性。这些研究评估了影响化合物被胃肠道吸收和跨血脑屏障能力的各种理化性质 .

衍生物的合成

该化合物作为合成具有潜在治疗应用的各种衍生物的支架。结构灵活性允许创建可以针对更好的功效和降低毒性进行优化的新型分子。这在开发新药中尤为重要,因为轻微的修饰会显着影响化合物的生物活性 .

抗肿瘤活性

该化合物的某些衍生物已被合成并测试了它们的抗肿瘤作用。例如,皮利特雷昔 (piritrexim) 是一种衍生物,已被证明可以抑制二氢叶酸还原酶 (DHFR),并在大鼠肉瘤中表现出良好的抗肿瘤作用 .

酶抑制活性

该化合物的衍生物也已评估其对参与癌症进展的其他酶的抑制活性。例如,针对 CDK2/细胞周期蛋白 A2 的酶抑制活性已在最有效的抗增殖化合物中实现,突出了该化合物作为多靶点治疗选择的潜力 .

作用机制

Target of Action

The primary target of 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is the Cyclin-dependent kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 by 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid affects the cell cycle progression pathway. This leads to downstream effects such as the arrest of cell growth at the G0-G1 stage .

Pharmacokinetics

The pharmacokinetic properties of 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid are suitable, as indicated by in silico ADMET studies and drug-likeness studies . These properties impact the bioavailability of the compound, allowing it to effectively reach its target and exert its inhibitory effects.

Result of Action

The result of the action of 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is the significant inhibition of cell growth. This is evidenced by the compound’s cytotoxic activities against various cell lines . Additionally, the compound induces apoptosis within HCT cells .

安全和危害

未来方向

生化分析

Biochemical Properties

It’s structurally related to pyrazolo-pyrimidine derivatives, which are known to inhibit CDK2, a key enzyme involved in cell cycle regulation .

Cellular Effects

In cellular contexts, 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid may exhibit cytotoxic activities against certain cell lines . It could potentially influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to inhibit CDK2, suggesting potential interactions with this enzyme .

Metabolic Pathways

Related pyrimidine derivatives are known to interact with various enzymes and cofactors .

属性

IUPAC Name |

6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c1-24-11-6-4-10(5-7-11)14-9-13(17(22)23)19-16-12-3-2-8-18-15(12)20-21(14)16/h2-9H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVWVPYZOBIIKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC=NC4=NN23)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2587625.png)

![(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587626.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2587628.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2587634.png)

![2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B2587637.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2587641.png)